4-(4-chlorophenyl)-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H9ClO2 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
4-(4-chlorophenyl)chromen-2-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)13-9-15(17)18-14-4-2-1-3-12(13)14/h1-9H |
InChI Key |
WKLWLPILZKWHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques in Chromen 2 One Research
Vibrational Spectroscopy for Molecular Structure Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis and Band Assignments
Specific FT-IR absorption data and band assignments for 4-(4-chlorophenyl)-2H-chromen-2-one are not available in the reviewed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Detailed ¹H NMR spectral data, including chemical shifts, multiplicities, and coupling constants for this compound, have not been reported in the available scientific literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Specific ¹³C NMR chemical shift assignments for the carbon skeleton of this compound are not documented in the public domain.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
While the nominal mass can be calculated from its chemical formula (C₁₅H₉ClO₂), specific experimental mass spectrometry data, including molecular ion peaks and fragmentation patterns for this compound, are not available.
Chromatographic Techniques for Separation, Identification, and Quantification
Specific chromatographic methods, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), detailing parameters like retention times or Rƒ values for the separation and quantification of this compound, have not been found.
High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. When coupled with sophisticated detectors such as Photodiode Array (PDA), Mass Spectrometry (MS), and Fluorescence Detectors (FLD), its capabilities are significantly enhanced, offering a multi-dimensional analysis of chromen-2-one compounds.
Photodiode Array (PDA) Detector: A PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram. This is particularly useful for assessing the purity of a chromatographic peak and for identifying compounds based on their specific UV absorption profiles. For chromen-2-one derivatives, the extended conjugation typically results in strong UV absorbance, making PDA a highly effective detection method.
Mass Spectrometry (MS) Detector: The hyphenation of HPLC with MS (HPLC-MS) provides invaluable information about the molecular weight and structure of the analyte. As the separated components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This allows for the unambiguous identification of known compounds and the structural elucidation of unknown impurities or metabolites. High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the molecule with high accuracy.
Fluorescence Detector (FLD): Many chromen-2-one derivatives exhibit native fluorescence due to their rigid, conjugated structures. An FLD is a highly sensitive and selective detector that measures the fluorescence emission of a compound after excitation at a specific wavelength. This selectivity is advantageous for analyzing complex samples, as only fluorescent compounds will be detected, reducing background noise and improving detection limits.
| Detector | Principle | Information Provided | Applicability to this compound |
|---|---|---|---|
| Photodiode Array (PDA) | Measures absorbance across a range of UV-visible wavelengths. | UV-Vis spectrum, peak purity, and quantification. | High, due to the conjugated aromatic system. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, structural fragmentation patterns, and elemental composition (with HRMS). | Essential for definitive identification and structural confirmation. |
| Fluorescence Detector (FLD) | Measures the light emitted by a fluorescent compound after excitation. | Highly sensitive and selective quantification. | Applicable if the compound is fluorescent, offering enhanced sensitivity. |
Supercritical Fluid Chromatography (SFC) for Specific Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful complementary technique to HPLC for the analysis and purification of small organic molecules. mt.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mt.com This technique offers several advantages, including faster separations, reduced organic solvent consumption, and unique selectivity. chromatographytoday.com
For specific applications in chromen-2-one research, SFC can be particularly beneficial. Its normal-phase characteristics make it well-suited for the separation of polar compounds that may have limited retention on reversed-phase HPLC columns. mt.com The ability to use a wide range of stationary phases, from non-polar to very polar, provides a high degree of flexibility in method development. chromatographytoday.com Furthermore, the lower viscosity of supercritical fluids allows for higher flow rates and the use of longer columns, often resulting in improved resolution and sharper peaks. chromatographytoday.com The orthogonality of SFC to reversed-phase HPLC means that it can separate compounds that co-elute in an HPLC system, providing a more comprehensive impurity profile. nih.gov
Capillary Electrophoresis in Analytical Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. ufmg.br The separation occurs in a narrow-bore fused-silica capillary, offering high efficiency and minimal sample consumption. ufmg.branalyticaltoxicology.com
In the context of chromen-2-one analysis, CE can serve as a valuable alternative or complementary method to HPLC. analyticaltoxicology.com Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. analyticaltoxicology.com CZE separates ionic species in an open capillary, while MEKC allows for the separation of neutral molecules by incorporating micelles into the buffer solution. analyticaltoxicology.com The unique separation mechanism of CE, based on the charge-to-size ratio of the analytes, can provide different selectivity compared to chromatography, aiding in the resolution of complex mixtures. nih.gov
Theoretical and Computational Spectroscopic Predictions (e.g., DFT-based IR, NMR, UV/Vis)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting and interpreting spectroscopic data. DFT calculations can provide valuable insights into the electronic structure and properties of molecules like this compound, aiding in the assignment of experimental spectra.
By calculating the optimized geometry of the molecule, DFT can predict various spectroscopic parameters:
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted, which is particularly useful for complex molecules where spectral overlap can make assignments challenging. ceon.rs The gauge-including projected augmented wave (GIPAW) method is often used for accurate NMR predictions in the solid state. arxiv.org
UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV/Vis absorption maxima (λmax). This can help in understanding the relationship between the molecular structure and its photophysical properties.
While there can be discrepancies between calculated and experimental values, often due to factors like solvent effects and the level of theory used, these computational predictions provide a strong basis for spectral interpretation and structural confirmation. arxiv.org For instance, deviations in calculated quadrupole coupling constants from experimental values in aluminum hydrides have been attributed to the neglect of thermal motion in the DFT-optimized structures. arxiv.org
| Spectroscopic Technique | Predicted Parameters | Utility in Characterization |
|---|---|---|
| Infrared (IR) | Vibrational frequencies and intensities. | Aids in the assignment of functional group vibrations. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C) and coupling constants. | Assists in the complete assignment of complex NMR spectra. ceon.rs |
| UV/Visible (UV/Vis) | Electronic transition energies and oscillator strengths (λmax). | Helps to interpret the electronic absorption spectrum. |
Computational Chemistry and Molecular Modeling of 4 4 Chlorophenyl 2h Chromen 2 One and Its Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are pivotal for predicting the activity of novel compounds and for understanding the key structural features required for a desired biological response.
The development of robust QSAR models is a critical step in modern medicinal chemistry, enabling the prediction of biological activities and guiding the synthesis of new, more effective therapeutic agents. For derivatives of the coumarin (B35378) scaffold, including those related to 4-(4-chlorophenyl)-2H-chromen-2-one, both 2D and 3D-QSAR models have been successfully developed to understand their anticancer activities.
In one such study focusing on 4-substituted coumarin derivatives as antiproliferative agents against HepG2 cells, 2D-QSAR models were generated using a genetic algorithm (GA) coupled with multiple linear regression (MLR). nih.gov The GA-MLR approach is a powerful technique for selecting the most relevant molecular descriptors from a large pool of calculated values and for building a linear model that correlates these descriptors with the observed biological activity. The resulting models, which incorporated three or four descriptors, demonstrated good predictive power, with squared correlation coefficient (r²) values of 0.670 and 0.692, respectively. nih.gov The statistical significance of these models was further confirmed through rigorous internal and external validation methods, including leave-one-out cross-validation (q²). nih.gov These findings indicate that the size and shape of the substituents on the coumarin ring are significant factors influencing their anticancer potency. nih.gov
The general workflow for developing such QSAR models typically involves the following steps:
Data Set Selection: A series of structurally related compounds with a wide range of biological activities is chosen.
Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the compounds are generated and optimized. A variety of molecular descriptors, such as constitutional, topological, geometrical, and electronic descriptors, are then calculated using specialized software.
Model Development: Statistical methods like MLR, partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive ability and robustness of the developed model are assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new compounds. nih.gov
The insights gained from these QSAR studies are invaluable for the rational design of novel 4-arylcoumarin derivatives with improved therapeutic profiles.
Topological descriptors are numerical values that characterize the topology of a molecule's structure, including the arrangement and connectivity of its atoms. These descriptors have found widespread application in QSPR and QSAR studies due to their simplicity of calculation and their ability to encode important structural information.
In the study of 4-arylaminocoumarin derivatives, various topological indices have been employed to predict their antimycotic effects and other physicochemical properties. nih.gov Among the most informative descriptors are the Balaban index (J), the Wiener index (W), the information-theoretical index (I), and the valence connectivity index (χ). nih.gov These indices capture different aspects of molecular size, shape, branching, and complexity.
A notable finding from these studies is that the valence connectivity index, either alone or in combination with other indices, often yields the best QSPR models for predicting properties like the lipophilicity (log P) of these coumarin derivatives. nih.gov The correlation between the calculated log P values and the experimentally determined antimycotic activity, measured as the inhibition zone, highlights the importance of lipophilicity in the biological action of these compounds. nih.gov
The successful application of these connection-based topological descriptors demonstrates their utility in predictive modeling, allowing for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. This approach significantly accelerates the discovery process for new coumarin-based therapeutic agents.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for elucidating the molecular basis of ligand-receptor interactions and for virtual screening of compound libraries.
Molecular docking studies have been extensively used to understand how this compound and its derivatives interact with various biological targets, thereby providing a rationale for their observed biological activities. These studies reveal the specific binding poses and the key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.
For instance, docking studies of coumarin derivatives have been performed against a range of enzymes implicated in different diseases. In the context of Alzheimer's disease, various coumarin hybrids have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These studies have shown that the coumarin ring can engage in π-π stacking interactions with aromatic residues like Trp79 in BuChE, while other parts of the molecule can form favorable interactions within the hydrophobic pockets of the enzymes. nih.gov
Similarly, in the search for novel antimicrobial agents, derivatives of the related benzo[f]chromene scaffold have been docked into the active site of dihydrofolate reductase (DHFR), a key enzyme in bacterial metabolism. researchgate.net The docking results for compounds like 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile have revealed crucial hydrogen bonding and π-π interactions within the enzyme's binding pocket. researchgate.net
Furthermore, molecular docking has been employed to investigate the interactions of hydroxy-3-arylcoumarins with bacterial enzymes such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, providing insights into their potential mechanisms of antibacterial action. researchgate.net A study on 4-(phenylselanyl)-2H-chromen-2-one demonstrated its high affinity for several pain-associated protein targets, including p38 MAP kinase and nuclear factor-kappa β, through favorable binding free energies. nih.gov
The following table summarizes the results of molecular docking studies for various coumarin derivatives against different biological targets:
| Coumarin Derivative | Biological Target | Key Interactions | Reference |
|---|---|---|---|
| Coumarin Hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | π-π stacking, hydrophobic interactions | nih.gov |
| 3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile | Dihydrofolate Reductase (DHFR) | Hydrogen bonding, π-π interactions | researchgate.net |
| Hydroxy-3-arylcoumarins | Tyrosyl-tRNA Synthetase, Topoisomerase II DNA Gyrase | Not specified in abstract | researchgate.net |
| 4-(Phenylselanyl)-2H-chromen-2-one | p38 MAP Kinase, NF-κB, PAD4, PI3K, JAK2, TLR4 | Favorable binding free energies | nih.gov |
| 4-Hydroxycoumarin-Neurotransmitter Derivatives | Carbonic Anhydrase IX (CA-IX) | Interaction with LEU91 | mdpi.com |
These studies collectively demonstrate the power of molecular docking in elucidating the binding modes of coumarin derivatives and in identifying key interactions that can be exploited for the design of more potent and selective inhibitors.
A crucial outcome of molecular docking studies is the identification of the specific amino acid residues within the receptor's active site that are critical for ligand binding and complex stabilization. This information is invaluable for understanding the molecular determinants of binding affinity and selectivity, and for designing new ligands with improved interactions.
In docking studies of coumarin derivatives with acetylcholinesterase, key aromatic residues such as Tyr334 have been shown to form important π-π stacking interactions with the phenyl ring of the ligands. nih.gov Similarly, for butyrylcholinesterase, Trp79 has been identified as a key residue for π-π stacking with the coumarin nucleus. nih.gov The hydrophobic pocket of BuChE, composed of residues like Pro282, Leu283, and Phe326, has also been found to accommodate lipophilic moieties of the ligands. nih.gov
For 4-hydroxycoumarin-neurotransmitter derivatives targeting human carbonic anhydrase IX (hCA-IX), a prognostic factor in several cancers, interactions with the amino acid residue LEU91 have been identified as being important for binding. mdpi.com The docking of 4-aminocoumarin (B1268506) derivatives into various biological targets has also been performed to understand their structure-activity relationships. nih.gov
The following table provides examples of key amino acid residues identified in molecular docking studies of coumarin derivatives with their respective biological targets:
| Biological Target | Key Interacting Amino Acid Residues | Type of Interaction | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Tyr334, Phe330, Phe331 | π-π stacking, hydrophobic interactions | nih.gov |
| Butyrylcholinesterase (BuChE) | Trp79, Pro282, Leu283, Phe326, Tyr329 | π-π stacking, hydrophobic interactions | nih.gov |
| Carbonic Anhydrase IX (hCA-IX) | LEU91 | Not specified | mdpi.com |
By identifying these key interacting residues, researchers can design new derivatives with modified functional groups that can form stronger or more specific interactions, leading to enhanced biological activity.
Molecular Dynamics (MD) Simulations for Conformational Analysis, Ligand Stability, and Protein Dynamics
While specific MD simulation studies exclusively focused on this compound are not widely available in the reviewed literature, the application of this technique to related coumarin derivatives and other ligand-protein systems provides a clear framework for its potential utility. For instance, MD simulations have been successfully employed to complement molecular docking studies of 4-hydroxycoumarin-neurotransmitter derivatives with carbonic anhydrase. mdpi.com These simulations can assess the stability of the docked poses over time and provide insights into the flexibility of both the ligand and the protein active site.
A key aspect that can be investigated with MD simulations is the conformational flexibility of the ligand and the protein. This is particularly important for proteins with flexible loops or domains that can adopt different conformations upon ligand binding. nih.gov By simulating the protein-ligand complex over a period of nanoseconds or even microseconds, researchers can observe how the ligand adapts its conformation within the binding pocket and how the protein responds to the presence of the ligand.
Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its receptor, providing a more accurate estimate of the binding affinity than molecular docking alone. These calculations, often performed using methods like MM/PBSA or MM/GBSA, take into account the dynamic nature of the system and the effects of the solvent.
The availability of MD topology files for closely related compounds such as 4-chloro-2H-chromen-2-one suggests that such simulations are readily feasible and would provide valuable information on the conformational landscape, binding stability, and dynamic interactions of this compound with its biological targets. uq.edu.au
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT has become a cornerstone in computational chemistry for predicting the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying large molecules like coumarin derivatives. nanobioletters.com TD-DFT extends these capabilities to excited states, allowing for the prediction of electronic spectra. mdpi.com
The initial step in computational analysis is the geometry optimization of the molecule to find its most stable conformation. nih.gov For coumarin derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to determine optimized bond lengths and angles. nih.govnanobioletters.com
In a related compound, 2-(4-chlorophenyl)chromen-4-one, X-ray crystallography revealed that the 4-chlorophenyl ring is twisted at an angle of 11.54° relative to the chromen-4-one skeleton, indicating a nearly planar structure. nih.govresearchgate.net Such structural parameters are crucial for understanding the molecule's interaction with biological targets. Computational studies on similar structures have shown that derivatives can exhibit non-planar geometries, which can influence their electronic properties. nanobioletters.com The electronic structure of these compounds is key to understanding their reactivity and potential applications.
Table 1: Selected Optimized Geometrical Parameters of a Related Coumarin Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-Cl | 1.75 |
| C=O | 1.23 |
| C-O (lactone) | 1.37 |
| C-C (inter-ring) | 1.48 |
Note: Data is representative of typical 4-arylcoumarin structures and may vary based on the specific derivative and computational method.
Frontier Molecular Orbital Theory is a key concept for explaining molecular reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. pearson.commnstate.eduyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mnstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nanobioletters.com For coumarin derivatives, the HOMO is often localized on the coumarin ring and the electron-donating groups, while the LUMO is typically found on the electron-withdrawing parts of the molecule. In the case of this compound, the chlorophenyl group can influence the electronic distribution and the energies of the frontier orbitals. Calculations on similar structures show that the energy gap can be around 4.2 eV, indicating good stability. nanobioletters.com
Table 2: Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 to -6.0 |
| ELUMO | -2.0 to -1.5 |
Note: These values are illustrative for 4-arylcoumarin systems and can differ based on the specific derivative and computational methodology.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.commdpi.com The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. mdpi.commdpi.com
For coumarin derivatives, the oxygen atom of the carbonyl group is typically the most electron-rich region, making it a primary site for electrophilic interactions. mdpi.comresearchgate.net Conversely, the hydrogen atoms of the aromatic rings often exhibit a positive potential, making them potential sites for nucleophilic interactions. mdpi.com The MEP analysis of this compound would likely show a significant negative potential around the carbonyl oxygen and the chlorine atom, while the hydrogen atoms of the phenyl and chromene rings would show positive potential.
Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), are calculated from the energies of the frontier orbitals. mdpi.com
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value indicates greater stability.
Chemical Potential (μ) describes the tendency of electrons to escape from the system.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
For a related coumarin derivative, a calculated electrophilicity index of 1.4134 eV categorized it as a moderate electrophile. mdpi.com Bond Dissociation Enthalpy (BDE) calculations can also be performed to predict the strength of specific bonds within the molecule, providing insights into its thermal stability and potential reaction pathways.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV/Vis) of molecules. nanobioletters.comnih.govchemrxiv.org By calculating the energies of the electronic transitions between the ground state and various excited states, TD-DFT can provide theoretical absorption maxima (λmax). mdpi.com
For coumarin derivatives, the electronic transitions are often of the π → π* type. nanobioletters.com The position of the absorption bands can be influenced by the solvent, a phenomenon known as solvatochromism. researchgate.net TD-DFT calculations, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM), can accurately predict these shifts. researchgate.net For a related piperidine (B6355638) derivative, TD-DFT calculations predicted a maximum absorption at 260 nm. nanobioletters.com The photophysical properties of this compound are of interest for applications in fluorescent probes and other optical materials.
Pharmacophore Modeling and Virtual Screening Approaches in Lead Optimization
Pharmacophore modeling is a crucial technique in modern drug discovery for identifying new lead compounds. mdpi.comnih.gov A pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target. mdpi.com These models are generated based on the structures of known active compounds or the ligand-binding site of a target protein. nih.gov
Once a pharmacophore model is developed, it can be used to screen large virtual libraries of compounds to identify those that match the pharmacophore's features. mdpi.comresearchgate.net This process, known as virtual screening, significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. mdpi.com
For derivatives of 4-phenylcoumarin (B95950), pharmacophore models can be developed to target specific enzymes or receptors. The models typically include features such as hydrophobic regions, hydrogen bond donors and acceptors, and aromatic rings. nih.gov Virtual screening of compound databases using such a pharmacophore could lead to the discovery of novel and potent inhibitors for various diseases. nih.govnih.gov
Structure Activity Relationship Sar Studies of 4 Phenylchromen 2 One Derivatives
Impact of Substitution Patterns on the 4-Phenyl Moiety
The 4-phenyl group of the 4-phenylchromen-2-one core structure plays a vital role in the molecule's interaction with biological targets. Modifications to this phenyl ring can dramatically alter the compound's activity.
The introduction of a halogen atom, such as chlorine, at the para-position of the 4-phenyl ring is a common strategy in drug design. Halogens are electron-withdrawing groups that can influence a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. slideshare.netmdpi.com
In the context of 4-phenylcoumarin (B95950) derivatives, a para-chloro substituent has been shown to be favorable for certain biological activities. For instance, in a series of 4-hydroxycoumarin (B602359) derivatives, a chlorine atom at the para-position of the aromatic ring resulted in potent anticoagulant activities compared to other halogen or nitro substituents at the same position. mdpi.com This suggests that the electronic and steric properties of the chloro group at this specific location enhance the interaction with the target enzyme, likely vitamin K epoxide reductase. mdpi.com
Furthermore, in the development of inhibitors for monoamine oxidase (MAO), it has been observed that electron-withdrawing groups like -Cl and -F on the phenyl ring can improve the inhibitory efficiency against MAO. nih.gov The presence of a halogen can also lead to the formation of halogen bonds with the target protein, which are specific non-covalent interactions that can enhance binding affinity. researchgate.net For example, docking studies of a coumarin (B35378) derivative with MAO-B showed a halogen bond forming between the chloro-substituted phenyl ring and the main chain oxygen of an amino acid residue in the active site. researchgate.net
The table below summarizes the effect of a para-chloro substituent on the biological activity of 4-phenylcoumarin derivatives based on reported findings.
| Compound Class | Biological Target | Effect of Para-Chloro Substituent | Reference |
| 4-Hydroxycoumarin Derivatives | Vitamin K epoxide reductase | Potent anticoagulant activity | mdpi.com |
| Phenylcyclopropylamines (related structure) | Monoamine Oxidase (MAO) | Improved inhibition efficiency | nih.gov |
| Coumarin-based inhibitors | Monoamine Oxidase B (MAO-B) | Potential for halogen bonding, enhancing binding | researchgate.net |
The biological activity of 4-phenylchromen-2-one derivatives is not only influenced by halogens but also by a broader range of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs). wikipedia.org The nature of these substituents can significantly impact the molecule's electronic distribution, which in turn affects its interaction with biological targets. wikipedia.orgrsc.org
Electron-Withdrawing Groups (EWGs): Generally, EWGs decrease the electron density of the aromatic ring. wikipedia.org In several studies on coumarin derivatives, the introduction of EWGs has been shown to enhance biological activity. For example, in the context of Mcl-1 inhibitors for cancer therapy, the introduction of a hydrophobic electron-withdrawing group at the C-4 position of a dihydroxycoumarin scaffold enhanced inhibitory capacity. nih.gov Specifically, a trifluoromethyl group (a strong EWG) at the 4-position resulted in the most potent Mcl-1 inhibition. nih.gov Similarly, for anti-tubercular agents targeting FadD32, derivatives with EWGs showed improved activity. nih.govresearchgate.net In some cases, higher yields in the synthesis of related heterocyclic compounds were obtained when using starting materials with EWGs. rsc.org
Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density of the aromatic ring. wikipedia.org The effect of EDGs on the biological activity of 4-phenylcoumarins can be variable. In some instances, EDGs have been shown to increase the potency of enzyme inhibition. For example, in a study on tyramine (B21549) oxidase inhibitors, electron-donating substituents on the phenyl ring increased the potency of inhibition. nih.gov However, in other cases, EDGs can lead to a decrease in activity. For instance, in the synthesis of certain oxadiazoles, electron-donating substituents resulted in lower and more unpredictable yields compared to electron-withdrawing groups. otterbein.edu
The following table provides examples of the effects of different EWGs and EDGs on the biological activity of coumarin derivatives.
| Substituent Type | Example Group | Biological Target/Activity | Observed Effect | Reference |
| Electron-Withdrawing | Trifluoromethyl (-CF3) | Mcl-1 Inhibition | Enhanced inhibitory capacity | nih.gov |
| Electron-Withdrawing | General EWGs | Anti-tubercular (FadD32) | Improved activity | nih.govresearchgate.net |
| Electron-Donating | Methyl (-CH3) | Tyramine Oxidase Inhibition | Increased potency | nih.gov |
| Electron-Donating | Methoxy (B1213986) (-OCH3) | Tyramine Oxidase Inhibition | Increased potency (though less than -CH3) | nih.gov |
Role of Modifications within the Chromen-2-one Scaffold
The chromen-2-one (coumarin) ring system is another critical part of the molecule where structural modifications can significantly modulate biological activity.
Substitutions on the benzene (B151609) ring of the coumarin scaffold, particularly at positions 6 and 7, have been shown to be important for biological activity.
Position 6: The effect of substituents at the 6-position can be context-dependent. In a study of coumarins as Mcl-1 inhibitors, the introduction of a hydroxyl group at the C-6 position led to a significant decrease in inhibitory activity. nih.gov Conversely, in the development of anti-tubercular coumarins, substitutions at the 6-position were part of the optimization process that led to more potent compounds. nih.gov Another study on the phytotoxicity of coumarin derivatives found that all derivatives with a substituent at the 6-position were inactive, suggesting this position may be crucial for interaction with the target. nih.gov
Position 7: The 7-position of the coumarin ring is frequently substituted, often with groups that can act as hydrogen bond donors or acceptors. A hydroxyl group at the C-7 position of coumarin had little effect on its Mcl-1 inhibition potency. nih.gov However, in another study, a methoxy group at the 7-position was well-tolerated and resulted in a compound with similar activity to the unsubstituted parent compound for growth inhibition of Italian ryegrass roots. nih.gov The introduction of a methoxy group at the 7-position has also been shown to be efficient for enhancing the fluorescence quantum yield of coumarins. researchgate.net
The table below illustrates the varied effects of substituents at positions 6 and 7.
| Position | Substituent | Biological Activity/Property | Observed Effect | Reference |
| 6 | Hydroxyl (-OH) | Mcl-1 Inhibition | 6-fold decrease in activity | nih.gov |
| 6 | Various | Phytotoxicity | Inactive | nih.gov |
| 7 | Hydroxyl (-OH) | Mcl-1 Inhibition | Little effect on potency | nih.gov |
| 7 | Methoxy (-OCH3) | Phytotoxicity | Tolerable, similar activity to unsubstituted | nih.gov |
| 7 | Methoxy (-OCH3) | Fluorescence | Enhanced quantum yield | researchgate.net |
The 3-position of the coumarin ring is a key site for modification and has been shown to significantly influence binding affinity and activity. In many biologically active coumarins, a substituent at this position is crucial for their pharmacological effects. mdpi.com For instance, in a study on 3-phenylcoumarin-based monoamine oxidase B (MAO-B) inhibitors, the phenyl ring is attached at the C3-position, and this arrangement is fundamental to their inhibitory activity. researchgate.netfrontiersin.org
Modifications at this position can directly impact how the molecule fits into the binding pocket of a target enzyme. For example, the introduction of a phenylpropanoid unit at the 3-position of the coumarin ring has been explored for its phytotoxic effects. nih.gov The nature of the linker and the substituent on the phenyl ring at this position can fine-tune the biological activity.
Stereochemical Implications of Linker Modifications and Conformational Flexibility
The conformation of the 4- and 6-aryl substituents has been described as playing a role in the anti-tubercular activity of phenyl-substituted coumarins. nih.gov The relative orientation of these rings can influence how the molecule interacts with the binding site of its target protein.
Furthermore, in the context of 3-phenylcoumarin (B1362560) MAO-B inhibitors, docking studies suggest that the coumarin and phenyl rings occupy specific hydrophobic pockets within the enzyme's active site. frontiersin.org The flexibility of the molecule allows it to adopt a favorable conformation for binding, and this is influenced by the substituents on both ring systems. researchgate.netfrontiersin.org The ability of a molecule to adopt a specific, low-energy conformation that is complementary to the binding site is a key factor in achieving high-affinity binding and potent biological activity.
Correlating Specific Molecular Descriptors with Observed Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for elucidating the connection between the structural properties of a compound and its biological activity. nih.gov These models translate the physicochemical characteristics of a molecule into a set of numerical values known as molecular descriptors. By establishing a mathematical correlation between these descriptors and the observed biological response, QSAR facilitates the prediction of activity for novel compounds and provides insights into their mechanism of action. nih.govnih.gov
For 4-phenylcoumarin derivatives, including 4-(4-chlorophenyl)-2H-chromen-2-one, QSAR analyses have been instrumental in identifying key molecular features that govern their diverse biological effects, such as anticancer, antiviral, and anticoagulant activities. nih.govnih.gov The process involves calculating a wide array of molecular descriptors and then using statistical methods, like Multiple Linear Regression (MLR), to build a model that best correlates a subset of these descriptors with the biological outcome. nih.govnih.gov
Several categories of molecular descriptors have been shown to be significant in predicting the biological activity of coumarin derivatives:
Electronic Descriptors: These pertain to the electronic aspects of the molecule, such as dipole moments and the energies of frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing chlorine atom on the phenyl ring of this compound significantly influences its electronic properties. This substitution can affect how the molecule interacts with biological targets. For instance, studies on related compounds have shown that electronic effects are important for their inhibitory activities. nih.govbas.bg
Steric Descriptors: These describe the size and shape of the molecule. The spatial arrangement of the 4-phenyl ring in relation to the coumarin core is critical. The substitution pattern on the phenyl ring can alter the molecule's conformation, thereby affecting its ability to fit into the binding site of a target protein. mdpi.com
Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a crucial descriptor that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The chlorine atom increases the lipophilicity of the 4-phenylcoumarin scaffold, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target enzymes. bas.bgmdpi.com
Topological and Autocorrelation Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe aspects like molecular branching, connectivity, and the distribution of properties across the structure. In QSAR models for 4-aryl-chromene derivatives, 2D autocorrelation descriptors have been found to be significant predictors of activity, indicating that the distribution of atomic properties over specific distances within the molecule is crucial for the biological effect. nih.gov
The table below summarizes key molecular descriptors and their general influence on the biological activity of 4-phenylcoumarin derivatives, based on various QSAR studies.
| Descriptor Category | Specific Descriptor Example | General Influence on Biological Activity of 4-Phenylcoumarins | Relevance to this compound |
|---|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the target receptor. A higher dipole moment can be crucial for activity in polar binding sites. nih.govbas.bg | The C-Cl bond introduces a significant dipole, altering the molecule's overall polarity and potential for electrostatic interactions. |
| Hydrophobic | LogP (Lipophilicity) | Affects membrane permeability and binding to hydrophobic pockets in enzymes. Optimal lipophilicity is often required for good activity. bas.bgmdpi.com | The chlorine atom increases the LogP value, enhancing hydrophobicity which can be favorable for certain enzyme inhibitions. |
| Steric | Molecular Volume/Surface Area | Determines the fit of the molecule within the receptor's binding site. Both size and shape are critical for selectivity and potency. bas.bgmdpi.com | The size of the chlorophenyl group influences how the compound is oriented within a binding pocket, impacting its inhibitory potential. |
| Topological | 2D Autocorrelation Descriptors | Describes how properties are distributed across the molecular structure, which has been shown to correlate significantly with the apoptosis-inducing activity of related chromene derivatives. nih.gov | The specific placement of the chlorine atom at the para-position creates a distinct electronic and steric pattern that is captured by these descriptors. |
For example, in the context of anti-HIV activity, studies on 4-phenylcoumarin derivatives have revealed the importance of a chloro-substituent on the coumarin ring, highlighting the role of specific substitutions in achieving optimal activity. nih.gov Similarly, in studies of apoptosis inducers, dipole moment and 2D autocorrelation descriptors were identified as key parameters influencing the activity of 4-aryl-4H-chromenes. nih.gov These findings underscore that the biological response of a compound like this compound is not dictated by a single property but by a complex interplay of various molecular features, which can be effectively modeled and understood through QSAR analysis.
Molecular Mechanisms of Action and Target Engagement of 4 Phenylchromen 2 One Derivatives in Vitro Research
Enzyme Inhibition Mechanisms and Kinetics
Inhibition of HIV-1 Reverse Transcriptase
Derivatives of 4-phenylcoumarin (B95950) have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov A study on a series of 4-phenylcoumarin derivatives demonstrated significant inhibitory activity against HIV-1 reverse transcriptase (RT). nih.gov
One notable derivative, a hydrazone compound (8b), exhibited an IC₅₀ value of 9.01 nM against HIV-1 RT, which is comparable to the established NNRTI, Efavirenz. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of a 6-chloro substituent and the 4-phenyl group for optimal activity. nih.gov Furthermore, a flexible 5-atom linker at position 7 of the coumarin (B35378) scaffold was found to be crucial for the compound's ability to fit into the binding pocket of the enzyme. nih.gov Molecular docking studies suggest that these compounds adopt a "seahorse" binding mode, allowing for extensive interactions with the residues in the binding pocket. nih.gov
Another study evaluated natural 4-phenylcoumarins and their derivatives, revealing that their anti-HIV activity is linked to the inhibition of NF-kappaB and the viral Tat protein, which are crucial for viral transcription. nih.govresearchgate.net This suggests that 4-phenylcoumarins can act as inhibitors of HIV replication through multiple mechanisms. nih.gov
Table 1: Inhibition of HIV-1 Reverse Transcriptase by 4-Phenylcoumarin Derivatives
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Hydrazone derivative (8b) | HIV-1 Reverse Transcriptase | 9.01 | nih.gov |
Mechanistic Studies of Monoamine Oxidase (MAO) Inhibition and Isoform Selectivity (MAO-A, MAO-B)
The 4-phenylcoumarin scaffold has been investigated for its potential to inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. scienceopen.com Studies have shown that the position of the phenyl substitution on the coumarin ring significantly influences the inhibitory activity and selectivity towards the two isoforms, MAO-A and MAO-B. scienceopen.comnih.gov
Research indicates that 4-phenyl substitution on the coumarin ring is more effective for inhibiting MAO-A. scienceopen.com In contrast, 3-phenyl substitution tends to enhance MAO-B inhibition. scienceopen.comnih.gov For instance, a study on 3-phenylcoumarin (B1362560) derivatives revealed that most of the tested compounds were preferential inhibitors of MAO-B, with IC₅₀ values in the micromolar to nanomolar range. nih.gov Specifically, 6-chloro-3-(3'-methoxyphenyl)coumarin was identified as a highly potent MAO-B inhibitor with an IC₅₀ of 0.001 µM, significantly more potent than the reference compound, R-(-)-deprenyl hydrochloride. nih.gov
The selectivity of these compounds is attributed to the different substrate and inhibitor specificities of the MAO-A and MAO-B active sites. scienceopen.comnih.gov Molecular docking simulations have been employed to understand the structure-activity relationships and the binding modes of these inhibitors within the enzyme's active site. nih.gov
Table 2: MAO Inhibition by Phenylcoumarin Derivatives
| Compound | Target | IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|---|
| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | 0.001 | MAO-B selective | nih.gov |
| 3-phenyl-substituted coumarin derivatives | MAO-B | Varies (µM to nM range) | Preferential for MAO-B | scienceopen.comnih.gov |
Inhibition of Hepatitis A Virus (HAV) 3C Protease and Human Rhinovirus (HRV) 3C Protease
A series of novel 4-phenylcoumarin derivatives have demonstrated significant inhibitory effects against the 3C protease (3Cpro) of both Hepatitis A Virus (HAV) and Human Rhinovirus (HRV). nih.govresearch-nexus.netbohrium.comresearchgate.net The 3C protease is a critical enzyme for the replication of these viruses, making it a key target for antiviral drug development. bohrium.comnih.gov
In one study, several derivatives were synthesized and tested for their anti-HAV activity. nih.gov Three compounds, 7b (an ethylthiosemicarbazide derivative), 14b, and 14c (Schiff's bases), showed significant inhibition of HAV 3C protease with Kᵢ values of 1.903 µM, 0.104 µM, and 0.217 µM, respectively. nih.govresearch-nexus.net These compounds were also found to be effective inhibitors of HRV 3C protease, a structurally related enzyme, with IC₅₀ values of 16.10 µM, 4.13 µM, and 6.30 µM, respectively. nih.govresearch-nexus.net
Molecular docking studies revealed that these active compounds bind to the active site of HAV 3C protease, forming strong hydrogen bonds with key amino acid residues such as Gly170 and Cys172. nih.govresearchgate.net This binding mechanism is similar to that of the co-crystallized ligand, indicating a competitive mode of inhibition. nih.gov
Table 3: Inhibition of HAV and HRV 3C Proteases by 4-Phenylcoumarin Derivatives
| Compound | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Derivative 7b | HAV 3C Protease | Kᵢ = 1.903 µM | nih.govresearch-nexus.net |
| Derivative 14b | HAV 3C Protease | Kᵢ = 0.104 µM | nih.govresearch-nexus.net |
| Derivative 14c | HAV 3C Protease | Kᵢ = 0.217 µM | nih.govresearch-nexus.net |
| Derivative 7b | HRV 3C Protease | IC₅₀ = 16.10 µM | nih.govresearch-nexus.net |
| Derivative 14b | HRV 3C Protease | IC₅₀ = 4.13 µM | nih.govresearch-nexus.net |
Inhibition of Lanosterol (B1674476) 14α-Demethylase and its Role in Ergosterol (B1671047) Biosynthesis (Antifungal Context)
Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans. nih.govnih.govwikipedia.orgwikipedia.org It is a primary target for azole antifungal drugs. nih.govwikipedia.org While direct studies on the inhibition of lanosterol 14α-demethylase by 4-(4-chlorophenyl)-2H-chromen-2-one were not found in the provided search results, the general class of coumarins has been explored for antifungal properties, which often involves targeting this enzyme.
The mechanism of CYP51 involves the oxidative removal of the 14α-methyl group from lanosterol, a critical step in producing the final sterol product. wikipedia.org Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. wikipedia.org Molecular modeling and docking studies are often used to understand the binding of potential inhibitors to the active site of CYP51. nih.gov These studies help in designing new antifungal agents with high specificity for the fungal enzyme over its human counterpart to minimize side effects. nih.govnih.gov
Non-Classical Binding and Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms (e.g., hCA IX, hCA XII)
Coumarin derivatives have been identified as selective inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII. nih.govnih.gov These enzymes are involved in the regulation of pH in the tumor microenvironment and are considered important targets for cancer therapy. nih.gov
A study on a series of coumarin and psoralen (B192213) derivatives demonstrated that these compounds were active against hCA IX and hCA XII in the low micromolar to nanomolar range, while showing no activity against the off-target isoforms hCA I and II. nih.govnih.govresearchgate.net This selectivity is a key feature of these inhibitors. nih.gov The mechanism of inhibition is believed to be non-classical, where the coumarin scaffold itself is not the primary binding moiety but rather positions other functional groups to interact with the enzyme's active site. nih.gov Docking experiments have been used to investigate the binding modes of these compounds. nih.govresearchgate.net
Another study on coumarin-based sulfonamides also reported potent and selective inhibition of hCA IX and hCA XII. chemrxiv.orgchemrxiv.org One compound, 18f, showed Kᵢ values of 21 nM and 5 nM for hCA IX and hCA XII, respectively, highlighting its potential for further development as an anticancer agent. chemrxiv.orgchemrxiv.org
Table 4: Inhibition of Carbonic Anhydrase Isoforms by Coumarin Derivatives
| Compound Series | Target Isoform | Activity Range | Selectivity | Reference |
|---|---|---|---|---|
| Coumarin and Psoralen Derivatives | hCA IX, hCA XII | Low µM to nM | Selective over hCA I, hCA II | nih.govnih.gov |
| Coumarin-based Sulfonamides | hCA IX, hCA XII | Nanomolar | Selective over hCA I, hCA II | chemrxiv.orgchemrxiv.org |
| Compound 18f | hCA IX | Kᵢ = 21 nM | Selective | chemrxiv.orgchemrxiv.org |
Topoisomerase Inhibition Mechanisms
Coumarin derivatives have also been investigated as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during cellular processes like replication and transcription. nih.govmdpi.com The inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells, making them attractive targets for anticancer drugs. mdpi.com
A study on tacrine-coumarin hybrid molecules found that all the studied compounds completely inhibited the activity of human topoisomerase I (hTOPI). nih.gov The effect of these hybrid compounds on cancer cells was found to be dependent on the length of the linker chain connecting the tacrine (B349632) and coumarin moieties. nih.gov While the specific mechanism of inhibition by this compound itself is not detailed, the broader class of coumarins demonstrates the potential to interfere with topoisomerase function. nih.gov
Kinase Inhibition Profiles (e.g., JAK1, CDK2) and Associated Mechanisms
Certain 4-phenylchromen-2-one derivatives have been investigated for their potential to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition:
The cell cycle is orchestrated by a family of enzymes known as cyclin-dependent kinases (CDKs). mdpi.com Uncontrolled cell proliferation, a hallmark of cancer, is often linked to the deregulation of these kinases. mdpi.com Consequently, CDKs have emerged as significant targets for the development of novel anticancer therapies. nih.gov
Some coumarin-based derivatives have shown promise as CDK inhibitors. For instance, a newly synthesized 4-fluorophenylacetamide-acetyl coumarin (4-FPAC) demonstrated a cytotoxic effect and arrested the cell cycle at the G0/G1 phase by modulating the expression of p21, CDK2, and CDK4. nih.gov Similarly, certain thiazol-hydrazono-coumarin hybrids have exhibited promising cytotoxic effects with CDK2 inhibitory activity. nih.gov
The mechanism of CDK inhibition can be multifaceted. Flavopiridol, a flavonoid derivative with a chromen-4-one core, inhibits a range of CDKs including CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest in both G1 and G2 phases. mdpi.com More recent clinical CDK4/6 inhibitors have been shown to induce the dissociation of the p21 protein from cyclin D-CDK4 complexes. This released p21 is then able to bind to and inhibit CDK2, demonstrating a non-catalytic mechanism of CDK2 inhibition. nih.govresearchgate.net The development of inhibitors that can simultaneously target CDK2, CDK4, and CDK6 is an active area of research, with the aim of overcoming resistance to current therapies. youtube.com
Janus Kinase 1 (JAK1) Inhibition:
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are cytoplasmic tyrosine kinases that play a critical role in signal transduction for numerous cytokines and growth factors. nih.gov The JAK-STAT signaling pathway is integral to immune responses and cell growth, and its dysregulation is implicated in various inflammatory diseases and cancers. nih.gov
While direct inhibition of JAK1 by "this compound" is not extensively documented in the provided results, the broader class of chromone-containing compounds has been explored for JAK inhibition. For example, a novel selective JAK1 inhibitor, LW402, demonstrated potent nanomolar activity against JAK1 and showed significant selectivity over JAK2. nih.gov This selectivity is considered advantageous as it may retain therapeutic efficacy while minimizing adverse effects associated with the inhibition of other JAK family members. nih.gov Combination therapies involving JAK inhibitors and other targeted agents, such as CDK4/6 inhibitors, are also being investigated for enhanced therapeutic effects in conditions like myeloproliferative neoplasms. nih.gov
Molecular Mechanisms of Antioxidant Activity
The antioxidant properties of 4-phenylchromen-2-one derivatives are attributed to their ability to neutralize free radicals and chelate pro-oxidant metal ions.
Many coumarin derivatives have been shown to possess significant radical scavenging activity against various free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the highly reactive hydroxyl radical. nih.govresearchgate.net The scavenging potential is often influenced by the substitution pattern on the coumarin ring. nih.gov
The primary mechanism of radical scavenging by phenolic compounds, including many coumarin derivatives, involves the donation of a hydrogen atom from a hydroxyl group to the free radical, thereby neutralizing it. nih.gov Quantum chemical studies, particularly using Density Functional Theory (DFT), have provided valuable insights into this process. nih.govresearchgate.netplos.org These studies often calculate the Bond Dissociation Enthalpy (BDE) of the O-H bond, with lower BDE values indicating a greater propensity for hydrogen atom donation and thus higher antioxidant potential. nih.gov
The stability of the resulting antioxidant radical is also a crucial factor. Delocalization of the unpaired electron across the aromatic ring system contributes to this stability. plos.org The presence of electron-donating groups on the phenyl ring can further enhance antioxidant activity. nih.gov
Table 1: Radical Scavenging Activity of Selected Coumarin Derivatives
| Compound/Derivative | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-hydroxycoumarin (B602359) derivatives | DPPH Scavenging | IC50 | Varies with substitution | nih.gov |
| 4-hydroxycoumarin derivatives | Hydroxyl Radical Scavenging | % Inhibition | High activity for some derivatives | nih.gov |
| 4-methyl-2H-chromen-2-ones | DPPH Scavenging | IP % | > 50% for all tested compounds | researchgate.net |
This table is for illustrative purposes and the specific activities of "this compound" would require dedicated experimental evaluation.
Several coumarin derivatives have been shown to possess metal chelating activity. nih.goveco-vector.com The chelation is often facilitated by the presence of specific functional groups, such as hydroxyl and carbonyl groups, which can form stable complexes with the metal ions. nih.gov By sequestering these metals, the coumarin derivatives prevent them from participating in redox reactions that generate harmful free radicals. For some 4-hydroxycoumarin derivatives, metal chelation has been identified as a key contributor to their antioxidant profile. nih.gov
Molecular Interactions with Microbial Targets (e.g., Bacterial Enzymes, Fungal Cell Components)
The antimicrobial activity of 4-phenylchromen-2-one derivatives is based on their ability to interact with and disrupt essential microbial structures and functions.
Interactions with Bacterial Targets:
Molecular docking studies have been employed to predict and understand the interactions between coumarin derivatives and bacterial enzymes. For example, some 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones have shown antibacterial effects against Staphylococcus aureus, with molecular docking suggesting potential interactions with bacterial proteins. researchgate.net Similarly, furochromone derivatives have been docked against the FabH enzyme, a key component of the bacterial fatty acid synthesis pathway, to elucidate their mechanism of antibacterial action. mdpi.com
Interactions with Fungal Targets:
Coumarins have also demonstrated antifungal activity against a range of pathogenic fungi, including dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes. researchgate.net The antifungal activity is dependent on the specific substitution patterns on the coumarin scaffold. researchgate.net For instance, certain 4-aryl-3-nitrocoumarins have shown promising activity against T. rubrum. researchgate.net
The design of hybrid molecules, combining the coumarin scaffold with other bioactive pharmacophores, is a strategy being explored to enhance antifungal potency. nih.gov 4-Amino coumarin derivatives have been designed as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. mdpi.com Molecular docking studies have shown that these derivatives can bind within the active site of SDH, providing a rationale for their antifungal effects. mdpi.com
Table 2: Antimicrobial Activity of Selected Coumarin Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones | Staphylococcus aureus | MIC | 2 µg/mL for some derivatives | researchgate.net |
| 4-Aryl-3-nitrocoumarins | Trichophyton rubrum | MIC | 12.5 µg/mL for some derivatives | researchgate.net |
This table provides examples of the antimicrobial activities of coumarin derivatives and is not specific to "this compound" unless explicitly stated.
Future Directions and Emerging Research Avenues for 4 4 Chlorophenyl 2h Chromen 2 One
Rational Design and Optimization of Novel Chromen-2-one Derivatives Based on Structure-Activity Relationships and Computational Predictions
The future of developing potent and selective drug candidates based on the 4-(4-chlorophenyl)-2H-chromen-2-one scaffold lies in the synergy between traditional structure-activity relationship (SAR) studies and modern computational modeling. nih.gov SAR studies on related chromone (B188151) and coumarin (B35378) derivatives have demonstrated that the nature and position of substituents on both the benzopyrone system and the appended phenyl ring are crucial for biological activity. nih.govresearchgate.net For instance, research on similar structures has shown that specific substitutions can significantly enhance or diminish inhibitory effects on biological targets. nih.govresearchgate.net
Computational tools are becoming indispensable in this process. Density Functional Theory (DFT) computations, for example, can be used to analyze the molecule's geometric and electronic properties, providing insights into its chemical behavior and reactivity. jacsdirectory.com Molecular docking simulations help predict the binding affinity and orientation of newly designed derivatives within the active site of a target protein, such as the ATP Binding Cassette Transporter, Subfamily G, Member 2 (ABCG2), a protein involved in drug resistance. nih.govnih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving considerable time and resources. nih.gov The rational design process involves creating virtual libraries of derivatives by modifying the this compound core and then using computational methods to screen for desired properties. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Chromen-2-one Derivatives
| Molecular Modification | Observed Effect on Activity | Potential Rationale |
| Substitution on the Phenyl Ring | Varying substituents (e.g., hydroxyl, nitro, methyl groups) alters antimalarial activity in related scaffolds. researchgate.net | Modifies electronic properties and steric interactions with the target's binding site. |
| Substitution on the Chromen-2-one Core | A 4-bromobenzyloxy substituent at position 5 was found to be important for inhibiting the ABCG2 protein in related chromones. nih.gov | Enhances binding affinity through specific hydrophobic or halogen-bonding interactions. |
| Modification of Linking Groups | Methylation of a central amide nitrogen in a complex chromone derivative strongly altered its high affinity for the ABCG2 target. nih.gov | Changes the molecule's hydrogen bonding capacity and overall conformation. |
Exploration of Novel Biological Targets and Signaling Pathways for Chromen-2-one Scaffolds
While the chromen-2-one scaffold is known for a range of activities, ongoing research is focused on identifying novel and specific biological targets to treat complex diseases. chemistryjournals.net The 4-phenylcoumarin (B95950) framework is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.
Computational studies on the related compound 4-(phenylselanyl)-2H-chromen-2-one have predicted its high affinity for several pain- and inflammation-associated proteins, including p38 MAP kinase, phosphoinositide 3-kinase (PI3K), and nuclear factor-kappa B (NF-κB). nih.gov These findings suggest that derivatives of this compound could be developed as potent anti-inflammatory or analgesic agents by targeting these specific signaling pathways. nih.gov The NF-κB pathway, a key regulator of inflammation, has been identified as a target for other bis-4-hydroxycoumarin compounds as well. nih.gov Furthermore, research has pointed towards the Toll-like receptor 4 (TLR4) signaling pathway, which involves MyD88 and PI3K/AKT, as another potential area of modulation by coumarin-like structures. nih.govnih.gov
Table 2: Potential Novel Biological Targets for the Chromen-2-one Scaffold
| Target Protein/Pathway | Associated Disease/Process | Findings from Related Compounds |
| NF-κB (Nuclear Factor-kappa B) | Inflammation, Cancer, Pain | A bis-4-hydroxycoumarin inhibited TNFα-induced NF-κB activation; 4-(phenylselanyl)-2H-chromen-2-one showed predicted affinity. nih.govnih.gov |
| PI3K (Phosphoinositide 3-kinase) | Cancer, Inflammation, Pain | 4-(phenylselanyl)-2H-chromen-2-one demonstrated high predicted affinity through molecular docking. nih.gov |
| p38 MAP Kinase | Inflammation, Pain | High binding affinity predicted for 4-(phenylselanyl)-2H-chromen-2-one via computational tests. nih.gov |
| ABCG2 (ATP Binding Cassette Transporter G2) | Multi-drug Resistance in Cancer | A chromone derivative was identified as a potent and selective inhibitor of ABCG2-mediated drug efflux. nih.gov |
| JAK2 (Janus kinase 2) | Inflammation, Autoimmune Disorders | Investigated as a potential target for 4-(phenylselanyl)-2H-chromen-2-one through computational docking. nih.gov |
Development of Advanced and Eco-Friendly Synthetic Methodologies for Enhanced Scalability and Efficiency
A significant trend in chemical synthesis is the development of "green" and sustainable methods that are both efficient and environmentally benign. symbiosisonlinepublishing.com Future synthesis of this compound and its derivatives will increasingly move away from traditional methods that often require harsh conditions or toxic solvents.
Advanced methodologies that are being explored include:
Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields. symbiosisonlinepublishing.com
Eco-Friendly Catalysts : The use of reusable and non-toxic catalysts, such as biogenic zinc oxide (ZnO) nanoparticles or zinc-based organometallic compounds like Zn(L-proline)2, is a key area of development. symbiosisonlinepublishing.comchimicatechnoacta.ru
Green Solvents : Replacing conventional organic solvents with environmentally friendly alternatives like water, polyethylene (B3416737) glycol (PEG), or conducting reactions in magnetized distilled water (MDW) minimizes hazardous waste. symbiosisonlinepublishing.com
These green chemistry approaches not only reduce the environmental impact of producing these compounds but also often lead to higher purity and more efficient, scalable processes suitable for industrial production. symbiosisonlinepublishing.comchimicatechnoacta.ru
Table 3: Comparison of Synthetic Methodologies for Chromen-2-one Derivatives
| Methodology | Catalyst/Solvent | Advantages |
| Traditional Synthesis | Sulfuric acid, organic solvents | Established procedures |
| Microwave-Assisted Green Synthesis | Zn(L-proline)2, PEG-600 | Reduced reaction time, eco-friendly, inexpensive, high yield. symbiosisonlinepublishing.com |
| Biogenic Nanoparticle Catalysis | ZnO nanoparticles, green solvents | Low toxicity, high surface area, reusability, ecofriendly. chimicatechnoacta.ru |
| Magnetized Water Synthesis | Magnetized Distilled Water (MDW) | Green solvent system, efficient, high product yield. |
Integration of Cheminformatics, Machine Learning, and Artificial Intelligence in the Discovery and Optimization of Chromen-2-one Based Molecules
The convergence of chemistry with artificial intelligence (AI), machine learning (ML), and cheminformatics is set to revolutionize the discovery of new medicines based on the chromen-2-one scaffold. researchgate.net These computational technologies can analyze vast datasets to uncover complex patterns that are beyond human intuition. nih.gov
Cheminformatics : This field enables the creation and analysis of large chemical databases. longdom.org For chromen-2-one derivatives, this involves building Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structures with biological activities, helping to predict the potency of new compounds before they are synthesized. nih.govlongdom.org
Machine Learning and AI : ML algorithms can be trained on existing data to predict a wide range of properties, including biological activity, toxicity, and metabolic stability. nih.gov AI platforms can go a step further by generating entirely new molecular structures that are optimized for specific properties, such as binding to multiple targets simultaneously. ucsd.edu AI is also being used to optimize the chemical reactions themselves, predicting the best conditions to maximize yield and purity. researchgate.netnih.gov A recent AI approach, the DreaMS neural network, has even shown the ability to map a "hidden chemical universe" by interpreting mass spectrometry data from natural materials to identify novel molecular structures and their relationships. youtube.com
Table 4: Applications of AI and Cheminformatics in Chromen-2-one Research
| Technology | Application | Benefit |
| Cheminformatics | Building QSAR models, virtual screening, ADMET prediction. nih.govlongdom.org | Predicts compound properties, prioritizes synthetic candidates, reduces experimental costs. |
| Machine Learning | Predicting bioactivity, optimizing reaction conditions, classifying compounds. nih.govnih.gov | Accelerates optimization, improves prediction accuracy, uncovers complex data patterns. |
| Artificial Intelligence | De novo drug design, multi-target drug discovery, interpreting complex analytical data. ucsd.eduyoutube.com | Generates novel and optimized drug candidates, enables innovative therapeutic strategies. |
Q & A
Basic: What are the most efficient synthetic routes for 4-(4-chlorophenyl)-2H-chromen-2-one, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via Claisen-Schmidt condensation between 3-acetyl coumarin and 4-chlorobenzaldehyde. A green chemistry approach using PEG-600 as a solvent and piperidine as a catalyst under microwave irradiation achieves higher yields (85–90%) compared to conventional heating (70–75%) . Key factors include:
- Catalyst selection : Zn[(L)-Proline]₂ enhances reaction efficiency in solvent-free conditions for intermediate synthesis .
- Solvent optimization : PEG-600 reduces toxicity and improves miscibility of reactants .
- Microwave parameters : Controlled irradiation (e.g., 300 W, 5–10 min) minimizes side reactions like polymerization.
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- UV-Vis/FT-IR : Confirm π→π* transitions (λmax ~320 nm) and carbonyl stretching (νC=O ~1700 cm⁻¹) .
- ¹H/¹³C NMR : Identify substituent patterns (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; coumarin C=O at δ 160–165 ppm) .
- X-ray crystallography : Resolve molecular packing via SHELXL refinement (e.g., π-π interactions at 3.5–4.0 Å distances) . Use WinGX/ORTEP for anisotropic displacement ellipsoid visualization .
Basic: What biological activities are associated with this compound derivatives?
Methodological Answer:
Derivatives exhibit:
- Anticancer activity : Cytotoxicity against MCF-7 (IC50 ~12 µM) via topoisomerase inhibition .
- Antiviral effects : Inhibition of viral replication (e.g., HSV-1) by disrupting viral capsid assembly .
- Enzyme modulation : Fluorescent probes for detecting Cr(VI) via complexation (LOD ~0.1 ppm) .
Experimental validation : Use MTT assays and fluorescence titration for activity quantification .
Advanced: How can crystallographic data resolve contradictions in reported bioactivity for structurally similar derivatives?
Methodological Answer:
- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain divergent enzyme-binding affinities .
- DFT calculations : Evaluate electronic effects (e.g., chlorophenyl’s electron-withdrawing nature) on binding energy (ΔG ~ -25 kcal/mol) .
- Validation tools : Use PLATON/CHECKCIF to verify crystallographic data integrity and rule out experimental artifacts .
Advanced: What strategies optimize the synthesis of complex hybrids like thiazole-chromenone derivatives?
Methodological Answer:
- Stepwise functionalization : Synthesize thiazole rings via Hantzsch reaction before coupling to the chromenone core .
- Microwave-assisted cyclization : Achieve regioselectivity (e.g., 4,5-dihydropyrazolylthiazole formation) with 15–20% higher yield than conventional methods .
- Solvent-free conditions : Use ball milling for eco-friendly synthesis of heterocyclic hybrids .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be reconciled?
Methodological Answer:
- Hansen solubility parameters : Calculate δd, δp, and δh to model solvent interactions (e.g., PEG-600 enhances solubility via H-bonding) .
- Crystal polymorphism studies : Use PXRD to identify polymorphs with varying solubility profiles (e.g., Form I vs. Form II) .
- Molecular dynamics simulations : Predict solvation shells around the chlorophenyl group in DMSO vs. chloroform .
Advanced: What computational methods elucidate the corrosion inhibition mechanism of chromenone derivatives?
Methodological Answer:
- Electrochemical impedance spectroscopy (EIS) : Measure charge-transfer resistance (Rct ~1.2 kΩ·cm²) to quantify inhibition efficiency (~92%) .
- DFT-based MEP analysis : Identify electron-rich regions (e.g., coumarin oxygen) as adsorption sites on steel surfaces .
- Monte Carlo simulations : Model inhibitor adsorption on Fe(110) surfaces (binding energy ~ -45 kcal/mol) .
Advanced: How do substituent positions (e.g., 7-hydroxy vs. 7-chloro) affect fluorescence properties?
Methodological Answer:
- Stokes shift analysis : 7-Hydroxy derivatives exhibit larger shifts (~120 nm) due to excited-state proton transfer (ESPT) .
- TD-DFT calculations : Predict emission wavelengths (λem ~450 nm) and quantum yields (ΦF ~0.4) .
- Solvatochromism studies : Correlate polarity with fluorescence quenching in protic solvents .
Advanced: What methodologies validate enzyme inhibition mechanisms for this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
